3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Description
The compound 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one belongs to the chromeno-oxazinone family, characterized by a fused chromene-oxazine core. Key structural features include:
- 3-Benzyl substituent: A phenylmethyl group at position 3, contributing aromatic interactions and moderate lipophilicity.
- 10-Methyl group: A small alkyl substituent on the chromene moiety, likely influencing steric and electronic properties.
- 6-Propyl substituent: A linear aliphatic chain at position 6, which may enhance solubility compared to bulkier aromatic groups.
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-benzyl-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C22H23NO3/c1-3-7-17-11-20(24)26-22-15(2)21-18(10-19(17)22)13-23(14-25-21)12-16-8-5-4-6-9-16/h4-6,8-11H,3,7,12-14H2,1-2H3 |
InChI Key |
LGLIMXNFCHHIKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a benzyl-substituted chromene with a suitable oxazinone precursor can yield the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce large quantities of the compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Pharmacology: Studies focus on its interactions with biological targets and its pharmacokinetic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Core Structural Similarities and Substitution Patterns
The chromeno[6,7-e][1,3]oxazin-8-one core is conserved across all analogs, but substituent variations significantly alter physicochemical and biological properties:
Physicochemical Properties
Calculated properties from and inferred data for the target compound highlight trends:
Key Observations :
- The 6-propyl group in the target compound likely reduces LogD compared to phenyl-substituted analogs (), improving aqueous solubility.
- The 3-benzyl group offers intermediate lipophilicity between 4-chlorobenzyl (more lipophilic) and fluorophenyl ethyl (polar due to fluorine) .
Research Implications and Gaps
- Biological Activity: No direct data are available for the target compound. However, fluorinated () and chlorinated () analogs may exhibit enhanced target binding or metabolic stability, warranting further study.
- Solubility vs. Bioactivity : The target’s 6-propyl group could balance solubility and steric effects, but its impact on receptor interactions remains untested.
Biological Activity
3-benzyl-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.9 g/mol. The structure includes a chromeno-oxazinone core, which is significant in determining its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24ClNO3 |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | This compound |
| InChI Key | YYZDEABWICPWEV-UHFFFAOYSA-N |
The mechanism of action of this compound involves its interaction with various biological targets such as enzymes and receptors. These interactions can lead to modulation of critical biological pathways, which may result in therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Benzimidazole derivatives , which share structural similarities, have shown significant antibacterial and antifungal activities against various pathogens including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were often lower than those of standard antibiotics like ampicillin and chloramphenicol .
Anticancer Activity
Research into related compounds suggests potential anticancer activity. Derivatives with similar frameworks have been reported to inhibit microtubule assembly and act as competitive inhibitors of tubulin binding sites. This mechanism is crucial in cancer treatment as it disrupts cell division processes .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values as low as 2 μg/ml against resistant strains .
- Anticancer Research : Another investigation focused on the antimitotic effects of related compounds that inhibit tubulin polymerization. These findings suggest that structural modifications can enhance the efficacy of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
